molecular formula C19H26N2O3 B11386774 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11386774
M. Wt: 330.4 g/mol
InChI Key: YPDXPOBFBINYLX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound with a unique structure. Let’s break it down:

    N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]: This part contains a furan ring and a dimethylamino group attached to an ethyl chain.

    2-(2,3-dimethylphenoxy)propanamide: Here, we have a propanamide group linked to a 2,3-dimethylphenoxy moiety.

Preparation Methods

Synthetic Routes::

    Dimethylaminoethoxy Ethanol (CAS 1704-62-7):

    Ethyl 3-(furan-2-yl)propionate (CAS 10031-90-0):

Industrial Production:: The industrial-scale synthesis of our target compound involves combining the two precursors mentioned above. The specific conditions and catalysts used may vary depending on the manufacturer.

Chemical Reactions Analysis

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the amide group could yield the corresponding amine.

    Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like , , and are commonly employed.

    Major Products: These reactions can yield various derivatives, including amides, amines, and esters.

Scientific Research Applications

    Chemistry: Investigating the reactivity of the furan ring and its derivatives.

    Biology: Studying the compound’s interactions with biological molecules.

    Medicine: Exploring potential pharmaceutical applications.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism remains an active area of research. the compound likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H26N2O3/c1-13-8-6-9-17(14(13)2)24-15(3)19(22)20-12-16(21(4)5)18-10-7-11-23-18/h6-11,15-16H,12H2,1-5H3,(H,20,22)

InChI Key

YPDXPOBFBINYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC(C2=CC=CO2)N(C)C)C

Origin of Product

United States

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